molecular formula C10H12N2O2 B090920 N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide CAS No. 17122-69-9

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

Cat. No. B090920
CAS RN: 17122-69-9
M. Wt: 192.21 g/mol
InChI Key: WDWMUOGEOATZNF-IZZDOVSWSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide, commonly known as DMPHIA, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid tyrosine, and is used as an inhibitor of enzymes, primarily those involved in metabolic pathways. DMPHIA has been used in a variety of studies, from cancer research to drug development, and is an important tool in the field of biochemistry. In

Scientific Research Applications

DMPHIA has been used in a variety of scientific research applications. It has been used to study the metabolism of drugs and other compounds, as well as to inhibit enzymes involved in metabolic pathways. It has also been used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the immune system. Additionally, DMPHIA has been used to study the effects of hormones on the body, as well as to study the effects of toxic metals on the body.

Mechanism Of Action

The mechanism of action of DMPHIA is relatively simple. It acts as an inhibitor of enzymes involved in metabolic pathways, primarily those involved in the metabolism of drugs and other compounds. By inhibiting the activity of these enzymes, DMPHIA can prevent the metabolism of drugs and other compounds, allowing them to remain in the body for longer periods of time.
Biochemical and Physiological Effects
DMPHIA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, leading to changes in the levels of certain hormones and other compounds in the body. Additionally, DMPHIA has been shown to increase the sensitivity of certain cancer cells to certain drugs, as well as to increase the effectiveness of certain drugs in the treatment of certain types of cancer.

Advantages And Limitations For Lab Experiments

The primary advantage of using DMPHIA in laboratory experiments is its ability to inhibit the activity of enzymes involved in metabolic pathways. This allows researchers to study the effects of drugs and other compounds on the body without the interference of the body's own metabolic pathways. Additionally, DMPHIA has been shown to increase the sensitivity of certain cancer cells to certain drugs, as well as to increase the effectiveness of certain drugs in the treatment of certain types of cancer.
The primary limitation of using DMPHIA in laboratory experiments is its relatively short half-life. DMPHIA is rapidly metabolized in the body, leading to a short period of time in which it can be effective. Additionally, DMPHIA can be toxic in high doses, and care should be taken to ensure that the compound is used in a safe and controlled manner.

Future Directions

The future of DMPHIA is promising. Its ability to inhibit enzymes involved in metabolic pathways makes it a valuable tool in the study of drug metabolism and the effects of drugs on the body. Additionally, its ability to increase the sensitivity of certain cancer cells to certain drugs makes it a valuable tool in the treatment of certain types of cancer. In addition, future research could explore the use of DMPHIA in other applications, such as the study of the effects of toxic metals on the body or the study of the effects of hormones on the body. Additionally, further research could explore the use of DMPHIA in drug development, as well as the development of new inhibitors of metabolic pathways.

Synthesis Methods

The synthesis of DMPHIA is relatively simple and can be accomplished using a few common laboratory reagents. The first step is to react 3,4-dimethylphenol with hydroxylamine hydrochloride in aqueous solution. This reaction produces the intermediate compound N-(3,4-dimethylphenyl)-hydroxylamine, which is then reacted with acetic anhydride to produce DMPHIA.

properties

IUPAC Name

(2E)-N-(3,4-dimethylphenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-3-4-9(5-8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWMUOGEOATZNF-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=N/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

CAS RN

17122-69-9
Record name NSC106587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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